Lauroylcarnitine chloride

説明

Enhancement of Drug Bioavailability and Absorption

DL-Lauroylcarnitine chloride has been extensively studied for its capacity to increase the bioavailability and absorption of therapeutic agents. chemimpex.comtandfonline.com As a surfactant, it can alter the integrity of epithelial barriers, facilitating the transport of drug molecules. nih.gov

Strategies for Hydrophilic Compound Delivery

The delivery of hydrophilic drugs presents a significant challenge in pharmaceutical formulation due to their limited ability to cross lipophilic biological membranes. nih.gov DL-Lauroylcarnitine chloride has emerged as a promising agent to overcome this barrier. caymanchem.comtandfonline.com It is utilized to improve the absorption of hydrophilic compounds, particularly through mucosal membranes. caymanchem.comlabchem.com.mycaymanchem.com The mechanism by which it enhances the transport of hydrophilic drugs may involve the creation of hydrophilic pores in the cell membrane through the formation of reverse micelles. tandfonline.com This allows for increased penetration of drugs via the paracellular route by causing tight junctions between cells to open. tandfonline.com

Improved Absorption via Mucosal Membranes

Research has consistently demonstrated the effectiveness of DL-Lauroylcarnitine chloride in enhancing drug absorption across various mucosal surfaces. caymanchem.comtandfonline.com This includes the nasal, intestinal, and rectal mucosa. researchgate.netfrontiersin.org The compound's surfactant properties are key to its function, as it interacts with the epithelial cell membranes, leading to a temporary and reversible increase in permeability. caymanchem.com This facilitates the passage of drug molecules that would otherwise have poor absorption. nih.gov

Specific Routes of Administration Research

The application of DL-Lauroylcarnitine chloride has been investigated across several specific routes of administration to enhance the systemic delivery of various drugs.

Nasal Absorption Enhancement Studies

The nasal route offers a non-invasive alternative for systemic drug delivery, with advantages such as a large surface area for absorption and high blood flow. nih.gov However, the absorption of larger molecules can be limited. neurelis.com Studies have shown that DL-Lauroylcarnitine chloride significantly enhances the nasal absorption of peptides and other macromolecules. researchgate.netnih.gov

For instance, in a study involving salmon calcitonin (sCT) in rats, lauroylcarnitine (B1674569) chloride (LCC) was the most potent enhancer among the acylcarnitines tested. researchgate.netnih.gov The enhancement was observed at its critical micelle concentration and reached a plateau at a concentration of 0.1%. researchgate.netnih.gov Optimal absorption was achieved at a molar ratio of LCC to sCT of 5:1. researchgate.netnih.gov Another study on the nasal absorption of azetirelin (B1666257) showed that LCC dramatically increased its bioavailability. researchgate.net

| Drug | Key Finding | Reference |

|---|---|---|

| Salmon Calcitonin (sCT) | LCC at 1% showed an absolute bioavailability of 17.4%. The enhancement plateaued at a 0.1% concentration. | researchgate.net |

| Azetirelin | Bioavailability with LCC was 96.9%. | researchgate.net |

| Human Growth Hormone (HGH) | LCC at 1% resulted in the greatest absolute bioavailability (17.4%) among acylcarnitines. | researchgate.net |

Intestinal Permeation Enhancement for Oral Delivery

Oral delivery is the most common and convenient route of drug administration. frontiersin.org However, many drugs, particularly macromolecules, have low oral bioavailability due to poor intestinal permeation. informahealthcare.com DL-Lauroylcarnitine chloride is a key component in technologies designed to improve the oral delivery of such drugs. nih.govthno.org It functions as a permeation enhancer, promoting the transport of drugs across the intestinal epithelium. nih.govnih.govnih.gov

The Peptelligence™ technology, for example, utilizes lauroyl carnitine chloride in combination with an enteric-coated tablet and a pH-lowering agent like citric acid to facilitate the oral delivery of peptides. nih.govnih.gov The acyl carnitine helps to open the tight junctions between intestinal cells, allowing for paracellular transport of the drug. nih.gov

| Technology/Drug | Mechanism/Finding | Reference |

|---|---|---|

| Peptelligence™ Technology | Uses lauroyl carnitine chloride as a permeation enhancer to promote paracellular drug transport. | nih.govnih.gov |

| General Acylcarnitines | Effective in increasing drug absorption from the small intestine in both rats and dogs. | researchgate.net |

Rectal Absorption Studies

The rectal route of administration can be a viable alternative when oral administration is not feasible. frontiersin.org It offers the advantage of partially bypassing the first-pass metabolism in the liver. frontiersin.org Research has shown that acylcarnitines, including DL-Lauroylcarnitine chloride, are effective in enhancing drug absorption from the rectal compartment. researchgate.net Studies in both rats and dogs have demonstrated the effectiveness of acylcarnitines with both aqueous and solid dosage forms, such as suppositories. researchgate.net Histological examinations have indicated that at effective doses for increasing drug absorption, there are no apparent changes to the mucosal structural integrity. researchgate.net

Structure

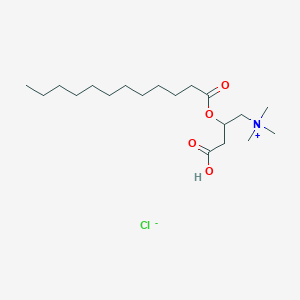

2D Structure

特性

IUPAC Name |

(3-carboxy-2-dodecanoyloxypropyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBBUDRTWRVCFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14919-37-0 | |

| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[(1-oxododecyl)oxy]-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14919-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauroylcarnitine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biological Roles and Metabolic Pathways of Dl Lauroylcarnitine Chloride

Facilitating the Journey of Fatty Acids Across Biological Membranes

DL-Lauroylcarnitine chloride is a key player in the transport of fatty acids across the otherwise impermeable inner mitochondrial membrane. nih.govnih.gov This function is paramount for making fatty acids available for energy production within the mitochondria.

Mechanisms of Fatty Acid Translocation

The transport of long-chain fatty acids into the mitochondrial matrix is facilitated by the carnitine shuttle system. youtube.comyoutube.com Fatty acids are first activated to their acyl-CoA esters in the cytoplasm. nih.gov The enzyme carnitine palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane, then catalyzes the transfer of the acyl group from acyl-CoA to carnitine, forming an acylcarnitine like lauroylcarnitine (B1674569). youtube.comresearchgate.net This newly formed acylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). youtube.comresearchgate.net Once inside the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2) reverses the process, converting the acylcarnitine back into acyl-CoA and freeing carnitine to be shuttled back to the cytoplasm. youtube.comresearchgate.net

Specificity for Medium- to Long-Chain Fatty Acids

The carnitine shuttle system is particularly crucial for the transport of long-chain fatty acids, which are those with 12 or more carbon atoms. youtube.commedkoo.com Shorter-chain fatty acids can diffuse across the mitochondrial membranes without the aid of this shuttle. youtube.com Lauroylcarnitine, being the ester of lauric acid (a 12-carbon saturated fatty acid), falls squarely into the category of a long-chain acylcarnitine, highlighting its specific role in the metabolism of these types of fatty acids. medkoo.comontosight.ai Research has shown that acylcarnitines with 12 or more carbon atoms are particularly effective at enhancing the absorption of certain substances, with the 12-carbon lauroylcarnitine being a potent enhancer. researchgate.net

A Central Role in Mitochondrial Fatty Acid β-Oxidation

Once inside the mitochondria, the lauroyl-CoA, regenerated from lauroylcarnitine, enters the β-oxidation pathway. ontosight.aiontosight.ai This metabolic process breaks down fatty acids to produce energy.

Contribution to Cellular Energy Metabolism and ATP Production

Mitochondrial fatty acid β-oxidation is a major source of cellular energy, particularly during periods of fasting or prolonged exercise. nih.govnih.gov The breakdown of fatty acyl-CoAs, such as lauroyl-CoA, generates acetyl-CoA, NADH, and FADH2. These molecules are then utilized in other metabolic pathways to produce large quantities of ATP, the cell's primary energy currency. ontosight.aimdpi.com The efficient transport of long-chain fatty acids by acylcarnitines like lauroylcarnitine is therefore essential for maintaining cellular energy homeostasis. nih.govchemimpex.com

Interplay with the Tricarboxylic Acid (TCA) Cycle

The acetyl-CoA produced from β-oxidation is a key substrate for the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. mdpi.com The TCA cycle is a central hub of cellular metabolism, oxidizing acetyl-CoA to generate more NADH and FADH2, which in turn fuel the electron transport chain and oxidative phosphorylation to produce the bulk of cellular ATP. plos.org The interplay between β-oxidation and the TCA cycle is tightly regulated to meet the cell's energy demands. An influx of acetyl-CoA from fatty acid breakdown can influence the rate of the TCA cycle, demonstrating the interconnectedness of these vital metabolic pathways. plos.org

Modulation of Mitochondrial Function and Homeostasis

Beyond its direct role in energy production, DL-lauroylcarnitine chloride and other acylcarnitines are increasingly recognized for their broader impact on mitochondrial health and function.

The balance of acylcarnitines is a key indicator of mitochondrial function. medkoo.complos.org Disruptions in carnitine homeostasis and the accumulation of certain acylcarnitines can be indicative of mitochondrial dysfunction and have been associated with various pathological conditions. researchgate.netnih.gov For instance, elevated levels of lauroylcarnitine have been observed in conditions associated with mitochondrial impairment. researchgate.net Conversely, maintaining proper carnitine levels is crucial for normal mitochondrial function and the prevention of cellular damage. nih.govnih.gov Studies have shown that supplementation with certain acylcarnitines can improve mitochondrial function in specific contexts. For example, decanoylcarnitine (B1670086), a medium-chain acylcarnitine, has been shown to enhance mitochondrial energy supply and promote homeostasis in liver cells. oup.com

The accumulation of long-chain acylcarnitines can also modulate cellular processes such as inflammation. plos.org Research suggests that lauroylcarnitine may act as a proinflammatory molecule in certain contexts. researchgate.netresearchgate.net This highlights the complex and multifaceted roles of acylcarnitines in cellular signaling and homeostasis, extending beyond their primary function in fatty acid transport.

Table of Research Findings on DL-Lauroylcarnitine Chloride and Related Acylcarnitines:

| Finding | Organism/System Studied | Key Observation | Reference(s) |

| Fatty Acid Transport | General cellular models | Facilitates the transport of long-chain fatty acids into the mitochondria via the carnitine shuttle. | nih.govyoutube.comyoutube.com |

| Specificity | Rat nasal absorption models | Acylcarnitines with 12 or more carbons significantly enhance absorption, with lauroylcarnitine being a potent enhancer. | researchgate.net |

| Energy Production | General cellular models | Essential for providing lauroyl-CoA for mitochondrial β-oxidation, leading to ATP production. | ontosight.aimdpi.comchemimpex.com |

| Mitochondrial Dysfunction | Human muscle tissue (ALS) | Elevated levels of lauroylcarnitine are associated with mitochondrial impairment and are a negative prognostic factor. | researchgate.net |

| Mitochondrial Homeostasis | Human liver cells (in vitro) | While decanoylcarnitine improved mitochondrial function, lauroylcarnitine showed toxicity at certain concentrations. | oup.com |

| Inflammatory Modulation | Mouse and human T cells (in vitro) | Lauroylcarnitine can enhance the production of pro-inflammatory cytokines. | researchgate.net |

Regulation of Mitochondrial Membrane Potential

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and is essential for ATP synthesis. While direct studies on DL-Lauroylcarnitine chloride's specific effect are not extensively detailed in the provided research, the behavior of similar long-chain acylcarnitines suggests a potential influence. The accumulation of acylcarnitines can be associated with changes in mitochondrial metabolism. nih.gov The dissipation of the mitochondrial membrane potential is a key event that can lead to cellular energy depletion and cell death. unipd.it Intracellular chloride channels have been shown to interact with mitochondrial proteins, leading to an increase in mitochondrial membrane potential. nih.gov The measurement of ΔΨm is often performed using fluorescent dyes like JC-1, where a shift from red to green fluorescence indicates a decrease in potential and mitochondrial damage. researchgate.net

Impact on Mitochondrial Permeability Transition Pore Opening

The mitochondrial permeability transition pore (mPTP) is a non-specific channel in the inner mitochondrial membrane. nih.govnih.gov Its prolonged opening is a critical event in some forms of cell death, leading to mitochondrial swelling and the release of pro-apoptotic factors. nih.govresearchgate.net The opening of the mPTP is triggered by conditions of high mitochondrial calcium (Ca2+), oxidative stress, and low ATP levels. unipd.itnih.govmdpi.com General carnitine has been noted to inhibit the mitochondrial permeability transition, suggesting a protective role. nih.gov However, the accumulation of long-chain acylcarnitines, often linked with oxidative stress, could potentially contribute to the conditions that favor mPTP opening. mdpi.com The pore is considered a complex of several proteins, potentially including F-ATP synthase, and is a target for therapeutic intervention in various diseases. unipd.itnih.gov

Influence on Intracellular Calcium Levels

DL-Lauroylcarnitine chloride has been noted for its effects on intracellular calcium. It can form complexes by depleting intracellular calcium. caldic.com This chelating activity is a significant aspect of its biochemical function. caldic.comresearchgate.net The regulation of intracellular calcium is crucial, as calcium ions are key signaling molecules and high levels in the mitochondria can trigger the opening of the mPTP. mdpi.commdpi.com Studies comparing lauroyl carnitine chloride (LCC) to other agents have acknowledged its role as a permeation enhancer, a function linked to its interaction with calcium ions. researchgate.net

Role in Mitochondrial DNA Quality Control and Biogenesis

Mitochondrial DNA (mtDNA) is located in close proximity to the electron transport chain, a major site of reactive oxygen species (ROS) production, making it vulnerable to oxidative damage. mdpi.comiu.edu Mitochondrial quality control systems exist to manage this damage, involving mtDNA repair, degradation of damaged mtDNA, and the synthesis of new mitochondria (biogenesis). iu.eduoaepublish.com Key regulators of mitochondrial biogenesis include PGC-1α and mitochondrial transcription factor A (TFAM). mdpi.comimrpress.com While there is no direct evidence linking DL-Lauroylcarnitine chloride to mtDNA quality control, its potential influence on oxidative stress is relevant. imrpress.com Increased ROS can lead to mtDNA damage, which in turn can trigger mitochondrial dysfunction and further ROS production, creating a vicious cycle. mdpi.comimrpress.com The cellular response to such damage includes the removal of dysfunctional mitochondria through mitophagy and replenishing the population via biogenesis. oaepublish.comnih.gov

Effects on Oxidative Stress and Reactive Oxygen Species (ROS) Production

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems to neutralize them. nih.govmdpi.com Mitochondria are a primary source of ROS, which are natural byproducts of aerobic metabolism. mdpi.comnih.gov An excessive accumulation of ROS can damage cellular components, including DNA, proteins, and lipids. mdpi.com The buildup of long-chain acylcarnitines is often indicative of incomplete fatty acid β-oxidation, a condition that can lead to mitochondrial dysfunction and increased ROS generation. This elevated oxidative stress can, in turn, contribute to the opening of the mPTP and damage to mtDNA. mdpi.comiu.edu

| Biological Process | Potential Effect of DL-Lauroylcarnitine Chloride / Acylcarnitines | Key Mediators & Outcomes |

|---|---|---|

| Mitochondrial Membrane Potential | Potential for modulation, as seen with other acylcarnitines. nih.gov | Affects ATP synthesis and mitochondrial integrity. unipd.it |

| mPTP Opening | Indirectly, by potentially influencing factors like oxidative stress and Ca2+ levels. mdpi.com | Leads to mitochondrial swelling and can initiate cell death. nih.gov |

| Intracellular Calcium | Acts as a calcium chelator, depleting intracellular levels. caldic.com | Modulates Ca2+-dependent signaling pathways. mdpi.com |

| mtDNA Quality Control | Indirectly, through effects on ROS production which can damage mtDNA. mdpi.comimrpress.com | Involves repair, mitophagy, and biogenesis (TFAM, PGC-1α). oaepublish.comimrpress.com |

| Oxidative Stress & ROS | Accumulation may correlate with increased ROS production due to incomplete fatty acid oxidation. | Can damage cellular macromolecules and trigger pathological states. mdpi.com |

Carnitine Pool Dynamics and DL-Lauroylcarnitine Intermediacy

Carnitine Homeostasis and Metabolic Flux

Carnitine homeostasis is a critical process for maintaining metabolic health, involving a balance between dietary intake, endogenous synthesis, and excretion. paulogentil.com This equilibrium ensures the availability of free carnitine and its various acylated forms, collectively known as the carnitine pool, which is essential for numerous metabolic functions. paulogentil.comnih.gov DL-Lauroylcarnitine chloride, as a medium-chain acylcarnitine, directly participates in and influences this dynamic system. nih.gov

The primary role of carnitine is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a key energy-generating pathway. nih.govontosight.ai This process involves the reversible esterification of carnitine with activated fatty acids (acyl-CoAs), a reaction that is central to metabolic flux. paulogentil.com The introduction of DL-Lauroylcarnitine chloride, which is composed of a 12-carbon lauroyl group attached to a carnitine molecule, can be hydrolyzed to release free L-carnitine and lauric acid. nih.govontosight.ai This directly impacts the size and composition of the carnitine pool. In various organisms, acylcarnitines can be utilized as sources of carbon, nitrogen, and energy, highlighting their metabolic significance. nih.gov For instance, certain bacteria can hydrolyze medium-chain acylcarnitines like lauroylcarnitine to yield carnitine. nih.gov

A crucial function of the carnitine pool is to buffer the ratio of free coenzyme A (CoA) to acyl-CoA. paulogentil.comsemanticscholar.org During periods of high metabolic activity or when there is an oversupply of fatty acids, the rate of β-oxidation can be overwhelmed, leading to an accumulation of acyl-CoA molecules. semanticscholar.org This accumulation can be detrimental to cellular function. paulogentil.com Carnitine mitigates this by accepting the acyl groups, forming acylcarnitines and regenerating the pool of free CoA, which is essential for numerous enzymatic reactions, including the Krebs cycle. nih.govsemanticscholar.org The presence of lauroylcarnitine can influence this buffering capacity.

Metabolic flux through pathways like fatty acid oxidation is therefore intrinsically linked to carnitine homeostasis. plos.org Changes in the carnitine pool are reflected in the cell's ability to switch between different energy substrates, a concept known as metabolic flexibility. semanticscholar.org An imbalance, such as the accumulation of long-chain acylcarnitines, is often considered a marker of mitochondrial dysfunction and is observed in conditions like insulin (B600854) resistance. nih.govsemanticscholar.org By providing a substrate for carnitine-dependent enzymes, DL-lauroylcarnitine chloride can modulate these metabolic pathways. Research has shown that acylcarnitines are pivotal intermediates in the metabolism of lipids and are involved in pathways concerning branched-chain amino acids as well. nih.gov

The table below summarizes key research findings related to the influence of acylcarnitines on metabolic processes.

| Research Area | Organism/System | Key Findings | Reference(s) |

| Acylcarnitine Hydrolysis | Acinetobacter calcoaceticus | The bacterium can hydrolyze medium-chain lauroylcarnitine and other acylcarnitines to release free carnitine. | nih.gov |

| Substrate Utilization | Pseudomonas aeruginosa | Can utilize acylcarnitines with fatty acid chain lengths from C2 to C16 (with the exception of C8) as sole sources of carbon, nitrogen, and energy. | nih.gov |

| Metabolic Regulation | Human Cells | The carnitine pool buffers the acyl-CoA/CoA ratio, protecting cells from acyl-CoA accumulation and maintaining metabolic function. | paulogentil.comnih.gov |

| Mitochondrial Function | General | Abnormally elevated levels of long-chain acylcarnitines can be a sign of mitochondrial dysfunction and may even exacerbate mitochondrial damage. | nih.gov |

| Absorption Enhancement | Rat Models | Lauroylcarnitine chloride was found to be a potent enhancer of nasal absorption for certain drugs, with its effect plateauing at a 0.1% concentration. | researchgate.net |

This interactive table provides a snapshot of the diverse roles and effects of acylcarnitines, including lauroylcarnitine, within various biological contexts.

Cellular and Molecular Mechanisms of Action

Interactions with Cellular Membranes

As a surface-active agent, DL-Lauroylcarnitine chloride directly influences the integrity and fluidity of cellular plasma membranes. This interaction is a primary component of its mechanism of action.

DL-Lauroylcarnitine chloride, like other long-chain acylcarnitines, functions as a surfactant that can perturb the lipid bilayer of cell membranes. mdpi.comresearchgate.net This interaction leads to an increase in membrane fluidity and permeability. mdpi.comthno.orgresearchgate.net Studies have demonstrated that lauroylcarnitine (B1674569) can permeabilize enterocytes, the cells lining the intestine. caymanchem.comkinampark.com The mechanism involves the insertion of the molecule into the cell membrane, which disrupts the organized structure of the membrane phospholipids. rsc.org This disruption increases the passive diffusion of substances across the cell. thno.org One proposed mechanism for acylcarnitines involves a decrease in intracellular ATP levels and pH. nih.gov This intracellular acidosis is thought to increase calcium levels, which contributes to opening the tight junctions. nih.gov Furthermore, research on porcine mucosal explants showed that lauroylcarnitine chloride not only permeabilized enterocytes but also fused microvilli and blocked apical membrane trafficking. kinampark.com

DL-Lauroylcarnitine chloride is structurally defined as a quaternary ammonium (B1175870) salt. chemimpex.com This class of molecules possesses a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. nih.govresearchgate.net This positively charged "head" and a long, hydrophobic alkyl chain (the lauroyl group) give the molecule amphiphilic properties, classifying it as a cationic surfactant. caymanchem.commdpi.comekb.eg

The cationic nature is crucial for its interaction with biological membranes. mdpi.comekb.eg Cell surfaces are typically negatively charged, leading to an electrostatic attraction that facilitates the accumulation of the cationic surfactant at the membrane. ekb.eg Once at the membrane surface, the hydrophobic tail inserts into the lipid bilayer, while the charged head group remains at the aqueous interface. rsc.org This insertion disrupts the membrane's structural integrity, causing deformation and perturbation. rsc.orgnih.gov This action is a key characteristic of how quaternary ammonium compounds interact with and alter the physicochemical properties of biomembranes. rsc.org

Effects on Epithelial Barrier Function

Beyond its effects on individual cell membranes, DL-Lauroylcarnitine chloride significantly modulates the barrier function of epithelial tissues. It primarily achieves this by altering the structures that regulate the paracellular pathway—the space between adjacent cells.

Transepithelial Electrical Resistance (TEER) is a widely accepted quantitative measure of the integrity of epithelial barriers. rarediseasesjournal.comcellqart.com A high TEER value indicates a well-formed, tight barrier with low ion permeability, which is characteristic of intact tight junctions. cellqart.com Conversely, a decrease in TEER signifies a compromised barrier and a loosening of these junctions. cellqart.comnih.gov

Research conducted on Caco-2 cell monolayers, a common in vitro model for the intestinal epithelium, demonstrated that treatment with lauroylcarnitine causes a significant decrease in TEER values. nih.gov This reduction in electrical resistance, coupled with an observed increase in the flux of a fluorescent marker (FD-40), directly suggests a loss of the barrier function of the tight junctions. nih.gov

Table 1: Effect of Lauroylcarnitine on Epithelial Barrier Parameters in Caco-2 Cell Monolayers

| Parameter | Observed Effect After 1-Hour Incubation with Lauroylcarnitine | Indication |

|---|---|---|

| Transepithelial Electrical Resistance (TEER) | Decrease | Loss of barrier function / Loosening of tight junctions |

| Fluorescein (B123965) Isothiocyanate Dextran 40,000 (FD-40) Flux | Increase | Increased paracellular permeability |

The structural and functional integrity of tight junctions is maintained by a complex of proteins, including claudins and Zonula Occludens (ZO) proteins. isciii.eskjim.org Claudins are transmembrane proteins that form the primary seal of the paracellular space, while ZO-1 is a cytosolic protein that links claudins to the actin cytoskeleton and is critical for tight junction assembly. nih.govplos.org

Studies have shown that the barrier-modulating effects of lauroylcarnitine are associated with specific changes in these proteins. nih.gov In Caco-2 cell monolayers, treatment with lauroylcarnitine resulted in decreased protein levels of specific claudins. nih.gov This effect was also linked to the release of cholesterol from the plasma membrane. nih.gov

Table 2: Effect of Lauroylcarnitine on Tight Junction Protein Levels in Caco-2 Cells

| Tight Junction Protein | Effect on Protein Level |

|---|---|

| Claudin-1 | Decreased |

| Claudin-2 | No Change |

| Claudin-3 | No Change |

| Claudin-4 | Decreased |

| Claudin-5 | Decreased |

| Claudin-6 | No Change |

| Claudin-7 | No Change |

The reduction of key claudins, which are essential for sealing the paracellular pathway, provides a molecular basis for the observed decrease in TEER and the increase in paracellular permeability. nih.gov

The enhancement of paracellular transport by acylcarnitines like lauroylcarnitine is a multi-step process. nih.gov The initial interaction involves the perturbation of the cell membrane, which leads to downstream cellular events. mdpi.comkinampark.com One proposed physiological mechanism suggests that acylcarnitines can decrease intracellular ATP levels and lower intracellular pH. nih.gov This state of intracellular acidosis is thought to trigger an increase in the concentration of intracellular calcium. nih.gov The elevated calcium levels then activate signaling pathways that lead to the contraction of the actin cytoskeleton, which is connected to tight junction proteins like ZO-1. nih.govnih.gov This cytoskeletal rearrangement results in the physical opening of the tight junctions, dilating the paracellular pathway. nih.gov

This mechanism is supported by the observed changes in tight junction protein expression. The reduction in levels of sealing proteins like claudin-1, -4, and -5 disrupts the integrity of the tight junction strands, making them "leaky" and thereby facilitating the passage of molecules through the paracellular route. researchgate.netnih.govnih.gov Therefore, the enhancement of paracellular transport by DL-Lauroylcarnitine chloride is a direct consequence of its ability to reversibly open these cellular gates. researchgate.netnih.gov

Signal Transduction Pathways and Gene Expression

Stimulation of Nuclear Factor κ-B (NF-κB) Activity

DL-Lauroylcarnitine chloride, a long-chain acylcarnitine, has been identified as a significant activator of the nuclear factor kappa-B (NF-κB) signaling pathway. nih.gov In experimental studies using RAW264.7 macrophage-like cells, lauroylcarnitine (C12-carnitine) and myristoylcarnitine (B1233240) (C14-carnitine) were shown to significantly increase NF-κB-dependent luciferase activity, an effect not observed with carnitine alone. nih.gov This activation of NF-κB signaling by lauroylcarnitine suggests its role as a pro-inflammatory mediator. nih.govplos.org The activation was not due to lipopolysaccharide (LPS) contamination in the acylcarnitine preparations. nih.gov

Further research has elaborated on the pro-inflammatory effects of lauroylcarnitine, noting that it can induce the polarization of bone marrow-derived macrophages towards the pro-inflammatory M1 phenotype. plos.orgnih.gov This process is associated with the secretion of pro-inflammatory cytokines. nih.gov The activation of NF-κB is a key step in this inflammatory cascade. nih.govresearchgate.net

Potential Influence on Nuclear-Encoded Mitochondrial Genes

The interplay between mitochondrial function and nuclear gene expression is a critical aspect of cellular homeostasis. nih.gov While direct studies on the specific influence of DL-Lauroylcarnitine chloride on nuclear-encoded mitochondrial genes are not extensively detailed in the provided search results, the broader context of acylcarnitine metabolism and mitochondrial dysfunction provides some insights. Acylcarnitines are key intermediates in mitochondrial fatty acid oxidation. tocris.com An accumulation of certain acylcarnitines, including lauroylcarnitine, can be indicative of inefficient beta-oxidation and mitochondrial dysfunction. plos.org

Mitochondrial dysfunction itself is known to trigger retrograde signaling pathways that alter the expression of nuclear genes. nih.gov This communication from mitochondria to the nucleus can influence a wide range of cellular processes, including metabolism, cell growth, and apoptosis. nih.gov Given that lauroylcarnitine accumulation is linked to mitochondrial stress, it is plausible that it could indirectly influence the expression of nuclear-encoded mitochondrial genes as part of the cellular response to this stress. However, direct evidence specifically linking DL-Lauroylcarnitine chloride to the modulation of these genes is not explicitly provided in the search results. It is known that mutations in nuclear-encoded mitochondrial genes can lead to various inherited diseases, highlighting the importance of this gene set. mdpi.com

Immunomodulatory Effects

Promotion of Cytokine Secretion (e.g., TNF-α, IFN-γ) from Immune Cells

DL-Lauroylcarnitine chloride demonstrates significant immunomodulatory effects by promoting the secretion of key pro-inflammatory cytokines from immune cells. nih.govresearchgate.net In vitro studies have shown that treatment with lauroylcarnitine enhances the secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) from both mouse and human T cells. nih.govresearchgate.net

Specifically, in activated mouse CD4+ T cells, lauroylcarnitine treatment led to increased secretion of both TNF-α and IFN-γ. nih.gov A similar effect was observed in mouse CD8+ T cells, with elevated expression of both cytokines. nih.gov In human T cells, lauroylcarnitine also promoted the secretion of TNF-α and IFN-γ from activated CD4+ T cells. nih.govresearchgate.net While TNF-α secretion was also enhanced in human CD8+ T cells, there was no significant induction of IFN-γ in this cell type. nih.gov The synergy of TNF-α and IFN-γ is known to trigger inflammatory cell death and tissue damage in certain pathological contexts. nih.gov

The table below summarizes the effect of lauroylcarnitine on cytokine secretion in mouse and human T cells. nih.gov

| Cell Type | Cytokine | Effect of Lauroylcarnitine |

| Mouse CD4+ T cells | TNF-α | Increased secretion |

| Mouse CD4+ T cells | IFN-γ | Increased secretion |

| Mouse CD8+ T cells | TNF-α | Increased expression |

| Mouse CD8+ T cells | IFN-γ | Increased expression |

| Human CD4+ T cells | TNF-α | Enhanced secretion |

| Human CD4+ T cells | IFN-γ | Enhanced secretion |

| Human CD8+ T cells | TNF-α | Enhanced secretion |

| Human CD8+ T cells | IFN-γ | No significant induction |

Activation of T Lymphocytes (CD4 and CD8 cells)

DL-Lauroylcarnitine chloride has been shown to play a role in the activation of T lymphocytes, specifically CD4+ and CD8+ T cells. nih.govresearchgate.net In vitro studies demonstrated that lauroylcarnitine could activate T cells. nih.govresearchgate.net This activation is a crucial step in the adaptive immune response. aging-us.com The process of T cell activation involves interactions that lead to their differentiation into helper T cells (CD4+) and cytotoxic T cells (CD8+), which are essential for cell-mediated immunity. scientificarchives.com

Link to Inflammatory Responses in Pathophysiological Contexts

Elevated levels of lauroylcarnitine have been associated with inflammatory responses in various pathophysiological contexts. nih.govnih.govresearchgate.net It has been identified as a potential mediator of obesity-induced inflammation. plos.orgresearchgate.netresearchgate.net In a diet-induced model of obesity, levels of lauroylcarnitine in adipose tissue were positively correlated with inflammatory markers. plos.org

Pharmacological Applications and Drug Delivery Research

Formulation Research and Drug Delivery System Development

DL-Lauroylcarnitine chloride is a key compound in the field of pharmaceutical development, where it is integral to the creation of advanced drug delivery systems. chemimpex.com Its unique properties as a long-chain acylcarnitine are leveraged to overcome significant challenges in drug formulation. caymanchem.com

A primary challenge in pharmaceutical formulation is the poor aqueous solubility of many active pharmaceutical ingredients, which often leads to low bioavailability and diminished therapeutic efficacy. nih.gov DL-Lauroylcarnitine chloride is utilized in formulations specifically to address this issue by enhancing the bioavailability of such drugs. chemimpex.com

Research has demonstrated the efficacy of acylcarnitines in improving the absorption of poorly absorbed compounds. A study investigating the effects of acylcarnitines on the in situ bioavailability of Lucifer Yellow (LY), a poorly absorbed fluorescent dye, from the intestinal loops of rats, yielded significant findings. The co-administration of 100 µM lauroylcarnitine (B1674569) (LC) resulted in a fourfold increase in the area under the blood concentration-time curve (AUC) of LY from the jejunum. nih.gov The proposed mechanism for this enhancement is associated with the decreased expression of P-glycoprotein (P-gp), an efflux transporter, in the jejunum. nih.gov In the colon, lauroylcarnitine was found to increase the bioavailability of LY by decreasing the expression of the tight junction protein claudin-4. nih.gov

| Intestinal Segment | Enhancer (Concentration) | Observed Increase in AUC of LY | Proposed Mechanism |

|---|---|---|---|

| Jejunum | Lauroylcarnitine (100 µM) | 4-fold | Decreased expression of P-glycoprotein (P-gp) |

| Colon | Lauroylcarnitine (100 µM) | Significant Increase | Decreased expression of claudin-4 protein |

The delivery of peptide and protein drugs presents a major challenge due to their large molecular size and susceptibility to enzymatic degradation. nih.gov DL-Lauroylcarnitine chloride has emerged as a potent absorption enhancer, particularly for the mucosal delivery of these macromolecules. caymanchem.comnih.gov It is classified as a surfactant that can improve the transport of drugs across the intestinal epithelium. nih.gov

Extensive research has focused on its application in nasal delivery systems. Studies on the nasal absorption of salmon calcitonin (sCT), a peptide hormone, in rats demonstrated that acylcarnitines with acyl chains of 12 or more carbons significantly enhanced absorption. researchgate.netnih.gov Lauroylcarnitine chloride (LCC), which has a 12-carbon acyl chain, was identified as the most effective enhancer among the acylcarnitines tested. researchgate.netnih.gov The enhancement effect was observed to begin at its critical micelle concentration and reached a maximum at a concentration of 0.1%. researchgate.netnih.gov Micelle formation is considered a key factor in this enhancement mechanism. nih.gov

Further research into optimizing formulations found that the maximum enhancement of sCT absorption was achieved at a pH of 3.1 to 4.0 and at a molar ratio of LCC to sCT of 5:1. researchgate.netnih.gov The absolute bioavailability of human growth hormone (HGH) was also significantly increased with LCC. researchgate.net Similarly, LCC dramatically improved the nasal bioavailability of azetirelin (B1666257), a thyrotropin-releasing hormone analog, achieving a bioavailability of 96.9%. researchgate.net

| Peptide Drug | Delivery Route | Key Findings | Resulting Bioavailability |

|---|---|---|---|

| Salmon Calcitonin (sCT) | Nasal (in rats) | LCC was the most potent enhancer among acylcarnitines. Optimal enhancement at 0.1% LCC and a 5:1 molar ratio (LCC:sCT). | Significantly enhanced pharmacological bioavailability. |

| Human Growth Hormone (HGH) | Nasal (in rats) | LCC at 1% showed the greatest enhancement among tested acylcarnitines. | 17.4% |

| Azetirelin | Nasal (in rats) | LCC greatly enhanced absorption, plateauing at a 0.1% concentration. | 96.9% |

Role in Disease Pathophysiology and Biomarker Discovery

Association with Metabolic Disorders

Alterations in the levels of acylcarnitines, including lauroylcarnitine (B1674569), are frequently observed in metabolic disorders, suggesting a disruption in fatty acid oxidation and energy homeostasis. These molecules are now being investigated not just as indicators of disease but as active participants in their progression. mdpi.com

Research has highlighted a connection between carnitine metabolism and both obesity and diabetes. nih.gov In the context of obesity, studies have shown that exogenously added carnitine can inhibit the increase in triglyceride and total lipid levels. nih.gov Animal studies have further demonstrated that L-carnitine supplementation can reduce serum leptin and abdominal fat in mice on a high-fat diet. nih.gov

In diabetes, abnormalities in lipid and carnitine metabolism have been noted. nih.gov Animal models of diabetes have shown that L-carnitine treatment can modulate the IGFs/IGFBPs axis, which is often dysregulated in this condition. nih.gov Furthermore, a meta-analysis of randomized controlled trials concluded that L-carnitine supplementation significantly reduces fasting plasma glucose, insulin (B600854), and HbA1c levels. nih.gov Another study on obese diabetic women on a hypocaloric diet found that L-carnitine supplementation for eight weeks led to a significant reduction in fasting blood sugar. brieflands.com

Table 1: Effect of L-carnitine Supplementation on Glycemic Control in Obese Diabetic Women

| Parameter | Before Supplementation (Mean ± SD) | After Supplementation (Mean ± SD) | P-value |

|---|---|---|---|

| Fasting Blood Sugar (mg/dL) | 146.97 ± 20.45 | 135.07 ± 16.14 | < 0.0001 |

Data from a study on obese premenopausal women with type II diabetes receiving L-carnitine and a hypocaloric diet for 8 weeks. brieflands.com

The link between lauroylcarnitine and metabolic health extends to its implications for insulin resistance and the way the body utilizes lipids. nih.gov L-carnitine has been shown to improve insulin resistance in patients with chronic renal failure undergoing hemodialysis. nih.gov A meta-analysis of 37 randomized controlled trials found that L-carnitine supplementation resulted in a significant reduction in the homeostatic model assessment for insulin resistance (HOMA-IR). nih.gov The accumulation of acylcarnitines can be a sign that substrate oxidation is exceeding the cell's energy demands, leading to a buildup of lipids in the cytoplasm instead of their use in the citric acid cycle. nih.gov This not only results in a lack of energy but also the accumulation of acetyl coenzyme A in the mitochondria and the production of cytotoxic products. nih.gov

Inborn errors of metabolism, specifically disorders of organic acid metabolism, can lead to a secondary carnitine deficiency. researchgate.netnih.gov In these conditions, the body's natural carnitine is used up in an attempt to detoxify and remove excess toxic acyl groups from the mitochondria and the cell by forming acylcarnitine esters that can be excreted in the urine. researchgate.netnih.gov This process can deplete carnitine levels, leading to a state of insufficiency that impairs the transport of long-chain fatty acids into the mitochondria for beta-oxidation. researchgate.netnih.gov Research has shown that patients with conditions like methylmalonic aciduria and 3-hydroxy-3-methylglutaric aciduria can have low carnitine levels and benefit from L-carnitine therapy. researchgate.netnih.gov

Involvement in Inflammatory and Autoimmune Conditions

Beyond its metabolic roles, lauroylcarnitine and related carnitine derivatives are being investigated for their involvement in inflammatory and autoimmune diseases. tocris.comnih.govnih.govme-pedia.org

A recent study has shed light on the potential role of lauroylcarnitine in the pathogenesis of checkpoint inhibitor pneumonitis (CIP), a serious side effect of certain cancer immunotherapies. nih.govnih.gov The research found that lauroylcarnitine, which was found to be co-occurring with predominant lung microbiota in CIP patients, could activate T cells in vitro. nih.govnih.gov Specifically, it enhanced the production of IFN-γ and TNF-α from both CD4 and CD8 cells. nih.govnih.gov This suggests that dysregulation of acylcarnitine metabolism in the lungs may contribute to the inflammatory response seen in CIP. nih.govnih.gov

Table 2: Correlation of Predominant Microbiota with Lymphocytes in CIP

| Microbiota | Correlation Coefficient (r) | Adjusted P-value |

|---|---|---|

| Vibrio | 0.72 | 0.007 |

| Halomonas | 0.65 | 0.023 |

Data from a study on patients with Checkpoint Inhibitor Pneumonitis (CIP). nih.govnih.gov

Disturbances in carnitine metabolism have also been implicated in Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS). nih.gov Some studies have found that individuals with ME/CFS have significantly lower serum levels of total carnitine, free carnitine, and acylcarnitines, which may correlate with the severity of their symptoms. me-pedia.org The theory is that a deficiency in long-chain acylcarnitines could be due to altered activity of the enzyme carnitine palmitoyltransferase-I. meassociation.org.uk This impairment in fatty acid metabolism could contribute to the profound fatigue experienced by patients. me-pedia.org While some research has shown that L-carnitine supplementation can improve clinical status in ME/CFS patients, other studies have not found a significant difference in carnitine levels between patients and healthy controls, indicating that this is an area requiring further investigation. me-pedia.orgnih.gov

Neurological Impact and Neuroprotection Research

DL-Lauroylcarnitine chloride and related acylcarnitines have been a subject of interest in the context of neurological disorders and injury due to their role in mitochondrial function and energy metabolism, which are critical for neuronal survival and function. nih.govmdpi.com

Cerebral ischemia, or stroke, leads to neuronal death through processes like excitotoxicity and oxidative stress, which are closely linked to mitochondrial dysfunction. nih.gov Research in animal models of stroke has explored the neuroprotective potential of carnitine derivatives. For instance, pre-treatment with Acetyl-L-carnitine (ALC), a related compound, has been shown to decrease the size of the infarction in rats following a transient middle cerebral artery occlusion. nih.gov Both L-carnitine and ALC have demonstrated the ability to reduce cell injury and apoptosis induced by oxygen-glucose deprivation in cell culture models. nih.gov These protective effects are associated with an increase in the activities of antioxidant enzymes like superoxide (B77818) dismutase and ATPase, and a decrease in malondialdehyde, a marker of lipid peroxidation. nih.gov While direct studies on DL-Lauroylcarnitine chloride are limited, the findings on related acylcarnitines suggest a potential role in mitigating ischemic brain injury by preserving mitochondrial function and reducing oxidative stress. nih.govnih.gov

The following table details the effects of L-carnitine and Acetyl-L-carnitine in an in vitro model of cerebral ischemia.

| Treatment | Effect on Cell Injury | Effect on Apoptosis | SOD Activity | ATPase Activity | MDA Concentration |

| L-carnitine | Reduced | Reduced | Increased | Increased | Decreased |

| Acetyl-L-carnitine | Reduced | Reduced | Increased | Increased | Decreased |

SOD: Superoxide Dismutase, ATPase: Adenosine triphosphatase, MDA: Malondialdehyde. Data from an in vitro study on PC12 cells with oxygen-glucose deprivation. nih.gov

Traumatic brain injury (TBI) is a significant cause of death and disability, leading to mitochondrial damage and impaired brain function. nih.gov The secondary injury cascade following TBI involves mitochondrial dysfunction, leading to oxidative stress, apoptosis, and reduced cellular energy production. nih.gov Higher serum levels of acylcarnitines have been associated with poor functional outcomes in TBI patients. nih.gov However, some studies suggest a neuroprotective role for certain carnitine derivatives. Acetyl-L-carnitine, for example, has been shown to attenuate neurodegeneration and inflammation in a preclinical model of repetitive mild TBI. frontiersin.org It is thought to exert its effects by counteracting post-trauma excitotoxicity and reducing microglial activation. frontiersin.org L-carnitine administration has also been associated with preserved neurological function in some TBI patients. nih.gov The role of specific long-chain acylcarnitines like DL-Lauroylcarnitine chloride in the complex pathophysiology of TBI requires further investigation to delineate their precise contribution to either injury or protection. mdpi.comnih.gov

Mitochondrial dysfunction is a common feature of many neurodegenerative diseases. mdpi.comnih.gov Acylcarnitines are essential for mitochondrial energy production, and their levels in plasma can reflect the metabolic state within the mitochondria. nih.gov Abnormalities in acylcarnitine profiles have been implicated in various neurological conditions. For example, a reduction in acetylcarnitine has been linked to neurodegenerative diseases like Alzheimer's disease. nih.gov The accumulation of certain acylcarnitines can be indicative of a block in the metabolic pathways of fatty acids or amino acids. nih.gov While research on DL-Lauroylcarnitine chloride's specific role is ongoing, the broader evidence suggests that imbalances in acylcarnitine metabolism are closely tied to the mitochondrial dysfunction that contributes to the progression of neurological disorders. nih.govresearchgate.netnih.gov

Potential as a Biomarker for Disease States

The measurement of acylcarnitines, including DL-Lauroylcarnitine chloride, holds promise for the discovery of biomarkers for various diseases. nih.govmdpi.com As byproducts of mitochondrial metabolism of fats, glucose, and amino acids, their levels can provide a window into the metabolic health of an individual. nih.gov

Metabolomic studies have identified acylcarnitines as part of the metabolic signatures of several diseases. mdpi.comnih.govmdpi.com For instance, elevated levels of acylcarnitines are being investigated as potential biomarkers for insulin resistance, cardiovascular disease, and inflammation associated with obesity. nih.gov In the context of endometriosis, a specific profile of acylcarnitines has been shown to have diagnostic potential. nih.gov Similarly, in traumatic brain injury, serum acylcarnitine levels have been correlated with patient outcomes. nih.gov The identification of DL-Lauroylcarnitine chloride and other acylcarnitines in these disease-specific metabolomic signatures underscores their potential utility in diagnostics and prognostics. mdpi.comnih.govnih.gov

Correlation with Psychoneurological Symptoms

Recent research has uncovered a potential link between gut microbiome-derived metabolites structurally similar to carnitine and the function of brain cells, suggesting a pathway that could be relevant to psychoneurological conditions. wur.nl Alterations in the gut microbiome have been associated with a variety of neurological diseases, but identifying the specific microbial-derived compounds that mediate the gut-brain axis interaction has been challenging. wur.nl

In this context, two previously unknown bacterial metabolites, 3-methyl-4-(trimethylammonio)butanoate and 4-(trimethylammonio)pentanoate, have been identified. wur.nl These compounds are structural analogs of carnitine and are present in the gut and brain of specific pathogen-free mice but are absent in germ-free mice, demonstrating their bacterial origin. wur.nl Further investigation revealed that these carnitine mimics are produced by anaerobic commensal bacteria from the family Lachnospiraceae. wur.nl

Significantly, these molecules were found to colocalize with carnitine in the white matter of the murine brain. wur.nl Functional studies using a cell culture model of the central nervous system (CNS) white matter showed that these compounds inhibit the carnitine-mediated process of fatty acid oxidation. wur.nl Given that neuronal cells are highly dependent on mitochondria to meet their energy needs and that mitochondrial dysfunction is a common factor in many neurological conditions, the inhibition of this key metabolic pathway in brain cells by gut-derived metabolites is of considerable importance. wur.nlclinicaltrials.gov This discovery represents a direct molecular link between gut bacteria and mammalian brain cell function, highlighting a potential mechanism for how the gut microbiome could influence neurological health and disease. wur.nl

Diagnostic and Prognostic Applications

Acylcarnitines, including DL-Lauroylcarnitine chloride, are increasingly recognized for their potential as diagnostic and prognostic biomarkers across a spectrum of diseases. mdpi.com As established biomarkers, L-carnitine and acylcarnitines are used in newborn screening for inborn errors of metabolism related to fatty acid oxidation. mdpi.com However, their utility extends far beyond this initial screening, with modern metabolomics research highlighting their potential to reflect mitochondrial function and dysfunction in various pathological states. mdpi.com

The measurement of the carnitine pool in the blood can reveal specific mitochondrial disruptions, offering insights into the metabolic underpinnings of conditions such as diabetes, sepsis, cancer, and heart failure. mdpi.com For instance, irregularities in acylcarnitine concentrations have been identified in various cancers, and targeted measurements may help distinguish patients with hepatocellular carcinoma from healthy individuals or those with other liver diseases. mdpi.com The principle of using acylcarnitines as biomarkers is also seen in other conditions; for example, n-butyrylcarnitine (an acylcarnitine) has been proposed as a potential biomarker for the early diagnosis of pediatric chronic kidney disease. nih.gov

The interpretation of carnitine concentration profiles could provide valuable diagnostic and prognostic opportunities. mdpi.com Furthermore, they may serve as pharmacometabolomic markers to identify adverse drug reactions stemming from drug-induced mitochondrial dysfunction, potentially allowing for detection before clinical symptoms appear. mdpi.com

Table 1: Potential Applications of Acylcarnitines as Biomarkers

| Disease/Condition | Biomarker Application | Relevant Acylcarnitine Mentioned in Research | Source |

|---|---|---|---|

| Inborn Errors of Metabolism | Diagnostic (Newborn Screening) | General L-carnitine and acylcarnitines | mdpi.com |

| Pediatric Chronic Kidney Disease | Diagnostic (Early Stage) | n-butyrylcarnitine (nC4) | nih.gov |

| Hepatocellular Carcinoma | Diagnostic | General acylcarnitines | mdpi.com |

| Breast Cancer | Risk Association | Acetylcarnitine (C2) | mdpi.com |

Interactions with Microbiota and Metabolic Dysregulation

The interaction between carnitine derivatives like DL-Lauroylcarnitine chloride, the host's microbiota, and metabolic regulation is a complex, bidirectional relationship. This interplay involves the metabolism of carnitine by microbial communities and the subsequent influence of these metabolites on host physiology.

Link to Lung Microbiota Composition

Recent studies have implicated lauroylcarnitine as a key metabolic mediator in the context of checkpoint inhibitor pneumonitis (CIP), a serious adverse event in cancer patients undergoing immunotherapy. Research has identified a link between the lung microbiota, dysregulated metabolites, and the host immune response in CIP. nih.gov In patients with CIP, the phylum Proteobacteria was found to be dominant. nih.gov

Specifically, certain bacterial genera within the lung microbiota were found to be associated with host immunity and metabolic changes. nih.gov

Table 2: Lung Microbiota and Lauroylcarnitine in Checkpoint Inhibitor Pneumonitis (CIP)

| Finding | Details | Source |

|---|---|---|

| Predominant Microbiota | The genera Vibrio, Halomonas, Mangrovibacter, and Salinivibrio were identified as predominant due to their abundance patterns in CIP patients. | nih.gov |

| Microbiota-Lymphocyte Correlation | Vibrio and Halomonas showed strong positive correlations with lymphocyte populations. | nih.gov |

| Key Metabolite | Lauroylcarnitine was identified as a key intermediary metabolite that co-occurs with the predominant microbiota in CIP. | nih.gov |

| Immune Activation | In vitro, lauroylcarnitine demonstrated a potent ability to activate T cells, enhancing the production of cytokines like IFN-γ and TNF-α from both CD4+ and CD8+ cells. | nih.gov |

These findings suggest that a dysregulation of acylcarnitine metabolism, potentially driven by the composition of the lung microbiota, is involved in the pathogenesis of CIP. nih.gov Lauroylcarnitine emerges as a crucial lung microbiota-related metabolite that could activate T cells, contributing to the inflammatory response seen in this condition. nih.gov

Influence on Gut Microbiome Composition

The gut microbiome plays a significant role in metabolizing dietary compounds, including L-carnitine and its derivatives. nih.govpace-cme.org This metabolic activity can produce secondary metabolites that influence host health, particularly in relation to cardiovascular disease. nih.govpace-cme.org The metabolism of L-carnitine, a trimethylamine (B31210) abundant in red meat, by gut microbiota can produce trimethylamine (TMA). nih.gov TMA is then converted in the liver to trimethylamine-N-oxide (TMAO), a proatherogenic molecule. nih.govpace-cme.org

The capacity to produce TMAO from carnitine is dependent on the gut microbiota composition, with studies showing that omnivores produce significantly more TMAO after an L-carnitine challenge than vegans or vegetarians. nih.govpace-cme.org This suggests that long-term dietary patterns shape the gut microbiome's functional capacity. nih.gov

The relationship is bidirectional; while microbes metabolize carnitine, carnitine itself can influence the microbial community. Carnitine can act as an osmoprotectant, a compatible solute that bacteria accumulate to protect themselves against osmotic stress. nih.gov Furthermore, some gut bacteria, such as Pseudomonas aeruginosa, can utilize acylcarnitines as a source of carbon and nitrogen. nih.govresearchgate.net Research has also identified correlations between plasma carnitine levels and the abundance of specific bacterial genera. A study of healthy subjects found that plasma carnitine was negatively correlated with several genera, including Blautia, Parabacteroides, and Coprococcus. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| DL-Lauroylcarnitine chloride |

| 3-methyl-4-(trimethylammonio)butanoate |

| 4-(trimethylammonio)pentanoate |

| L-carnitine |

| Acylcarnitines |

| n-butyrylcarnitine |

| Acetylcarnitine |

| Trimethylamine (TMA) |

| Trimethylamine-N-oxide (TMAO) |

| IFN-γ (Interferon-gamma) |

Analytical Methodologies in Dl Lauroylcarnitine Chloride Research

Quantification Techniques

Accurate quantification of DL-Lauroylcarnitine chloride is essential for both clinical diagnostics and fundamental research. Several advanced analytical methods have been developed and are routinely employed for this purpose.

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) Detection

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a cornerstone technique for the analysis of acylcarnitines, including lauroylcarnitine (B1674569). researchgate.netsigmaaldrich.com This approach offers excellent separation of complex mixtures and highly sensitive and specific detection. sigmaaldrich.com HPLC methods can separate constitutional isomers, which is a limitation of tandem MS/MS methods alone. researchgate.net For instance, a study determining acylcarnitines in urine of patients with inborn errors of metabolism used HPLC after derivatization with 4'-bromophenacyl bromide. tocris.com

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is a powerful tool for the sensitive detection and quantification of a wide range of acylcarnitines. elsevierpure.com This technique is frequently used in newborn screening programs to detect inborn errors of metabolism by analyzing acylcarnitine profiles in dried blood spots. sigmaaldrich.comelsevierpure.com ESI-MS/MS allows for the measurement of acylcarnitine species of various carbon chain lengths in biological samples like plasma, urine, and bile. elsevierpure.com The method often involves the derivatization of acylcarnitines to butylesters followed by flow-injection analysis. elsevierpure.com A key diagnostic feature in the fragmentation of acylcarnitines is the common production of a prominent fragment ion at m/z 85. nih.gov While direct infusion ESI-MS/MS is rapid, it cannot distinguish between isomeric acylcarnitines. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used method for comprehensive metabolic profiling, enabling the analysis of a broad spectrum of metabolites, including DL-Lauroylcarnitine chloride. mdpi.comnih.gov This technique combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. sigmaaldrich.com LC-MS-based methods have been successfully applied to quantify a wide array of acylcarnitine species (from C2 to C18) in plasma and tissues with high sensitivity and accuracy. nih.govnih.gov These methods are capable of separating isomeric and odd-numbered acylcarnitines, which is crucial for detailed metabolic studies. nih.govnih.gov For example, an LC-MS/MS method was developed to quantify 56 different acylcarnitine species, demonstrating its utility in studying metabolic diseases like diabetes. nih.govnih.gov

| Parameter | LC-MS/MS Method for Acylcarnitine Quantification | Reference |

| Analytes | 56 acylcarnitine species (C2 to C18) | nih.govnih.gov |

| Matrices | Plasma, Liver | nih.govnih.gov |

| Key Feature | Quantifies isomeric and odd-numbered acylcarnitines | nih.govnih.gov |

| Application | Study of metabolic diseases (e.g., diabetes) | nih.govnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Targeted Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the targeted analysis of specific compounds, including the fatty acid moiety of acylcarnitines after appropriate derivatization. open.ac.uknih.govfilab.fr For GC-MS analysis, the non-volatile and thermally labile acylcarnitines must be derivatized to increase their volatility. open.ac.uk One such method involves lactonisation of the acylcarnitine, which allows for GC separation while retaining the side chain for mass spectrometric identification. open.ac.uk This technique has been used to characterize acylcarnitines in blood and urine, and to distinguish between isomeric forms. open.ac.uk GC-MS is particularly useful for analyzing volatile and semi-volatile organic compounds. filab.fr

Use of Isotopically Labeled Internal Standards for Accurate Quantification

The use of stable isotopically labeled (SIL) internal standards is considered the gold standard for achieving accurate and precise quantification in mass spectrometry-based assays. nih.govnih.govscispace.com SIL internal standards, such as deuterium-labeled acylcarnitines, are added to samples at a known concentration at the beginning of the analytical process. nih.gov They co-elute with the analyte of interest and exhibit similar ionization efficiency, effectively correcting for variations in sample preparation, chromatographic retention, and matrix effects. nih.govscispace.com This stable isotope dilution approach significantly improves the accuracy and precision of quantification. nih.gov While SIL internal standards are preferred, their availability and cost can be a limitation, leading to the use of structural analogues in some cases. nih.govscispace.com

Metabolomics Approaches in DL-Lauroylcarnitine Chloride Studies

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a comprehensive snapshot of metabolic status. mdpi.com Untargeted and targeted metabolomics approaches have been instrumental in identifying alterations in acylcarnitine profiles, including DL-Lauroylcarnitine chloride, in various disease states. researchgate.net LC-MS and GC-MS are the primary analytical platforms used in metabolomics research. mdpi.com These studies have revealed associations between changes in lauroylcarnitine levels and conditions such as obesity-associated inflammation and endometriosis. mdpi.comresearchgate.netresearchgate.net For instance, metabolomic profiling has identified lauroylcarnitine as a metabolite that is significantly increased in certain disease states, suggesting its potential as a biomarker. mdpi.comresearchgate.net

| Study Focus | Analytical Platform | Key Finding Related to Lauroylcarnitine | Reference |

| Obesity-Associated Inflammation | LC-MS/MS | Elevated levels of lauroyl carnitine in a diet-induced obesity model. | researchgate.net |

| Endometriosis | LC-MS | Increased plasma levels of lauroylcarnitine in women with endometriosis. | mdpi.com |

| Cognitive Decline | Untargeted Metabolomics | Part of a metabolic signature associated with cognitive aging. | nih.gov |

Targeted Metabolomics for Specific Pathway Analysis

Targeted metabolomics serves as a powerful tool for the quantitative analysis of specific, predefined groups of metabolites, including acylcarnitines like DL-Lauroylcarnitine chloride. nih.gov This hypothesis-driven approach provides high levels of sensitivity and selectivity, allowing researchers to focus on particular metabolic pathways. researchgate.net By using standards, analysis can be performed in a quantitative or semi-quantitative manner, which is essential for understanding the precise impact of physiological or pathological conditions on metabolite concentrations. nih.gov

In practice, targeted metabolomics has been instrumental in elucidating the roles of acylcarnitines in various disease states. For instance, a targeted analysis of 87 endogenous metabolites in plasma identified significant alterations in acylcarnitine profiles in patients with acute myocardial infarction. The study observed that patients with this condition had significantly lower concentrations of short-chain acylcarnitines but elevated levels of long-chain acylcarnitines. researchgate.net Similarly, another targeted study focusing on metabolic signatures that differentiate between obese and lean individuals identified specific acylcarnitines (C3 and C5) as part of a branched-chain amino acid-related profile linked to insulin (B600854) resistance. uab.edu These studies exemplify how targeted analysis of compounds like DL-Lauroylcarnitine chloride can provide deep insights into the biochemical pathways underlying complex diseases.

Untargeted Metabolomics for Biomarker Discovery

In contrast to the focused nature of targeted analysis, untargeted metabolomics aims to capture a comprehensive snapshot of all measurable small molecules in a biological sample. frontiersin.org This discovery-driven approach is particularly valuable for identifying novel biomarkers and generating new hypotheses. researchgate.net The process involves analyzing the complete set of metabolites—the metabolome—to find molecules that are significantly altered between different biological states, such as health and disease. frontiersin.org

Untargeted metabolomics has successfully identified various acylcarnitines as potential biomarkers in a range of diseases. A study on esophageal squamous cell carcinoma identified 34 significant metabolites that were dysregulated, including 9-decenoylcarnitine, which contributed to a diagnostic model. nih.gov Another study investigating chronic kidney disease (CKD) used an untargeted approach to identify a specific metabolomic profile, which included various acylcarnitines, that was present even in the early stages of the disease. mdpi.com The standard workflow for these studies typically involves sample collection and extraction, analysis by mass spectrometry, and subsequent data analysis to identify potential biomarkers. researchgate.net These findings highlight the utility of untargeted metabolomics in discovering acylcarnitines, such as DL-Lauroylcarnitine chloride, as indicators of disease.

Sample Preparation Strategies for Biological Matrices

The accurate analysis of DL-Lauroylcarnitine chloride and other acylcarnitines from complex biological matrices like plasma, urine, or tissue requires meticulous sample preparation. researchgate.netsemanticscholar.org The primary goals of sample preparation are to remove interfering substances like proteins, extract the analytes of interest, and minimize matrix effects that can suppress or enhance the analytical signal. researchgate.netcore.ac.uk

Several strategies are employed, with the choice of method often depending on the specific biological matrix and the subsequent analytical technique. Protein precipitation is a common first step, often achieved by adding organic solvents such as methanol (B129727) or isopropanol (B130326). semanticscholar.orgcore.ac.uksciex.com This is typically followed by centrifugation to separate the precipitated proteins from the supernatant containing the metabolites. semanticscholar.orgcore.ac.uk For cleaner samples, solid-phase extraction (SPE) may be used, which provides a more thorough cleanup than simple precipitation. core.ac.uk However, researchers also strive for minimal and rapid preparation methods to increase throughput and reduce the potential for analytical variability. core.ac.uksciex.comnih.gov

The following table summarizes various sample preparation techniques used for acylcarnitine analysis in different biological matrices.

| Biological Matrix | Sample Preparation Method | Key Steps | Reference |

| Human Plasma, Urine, Cells; Rabbit Liver Tissue | Solvent Precipitation/Extraction | Mix sample with pre-cooled isopropanol containing acetic acid; sonicate in ice-bath; centrifuge. | semanticscholar.org |

| Wistar Rat Plasma | Solvent Precipitation/Extraction | Dilute plasma with 80:20 methanol:water; vortex; centrifuge. No derivatization or SPE performed. | sciex.com |

| Plasma | Protein Precipitation with Online Extraction | Deproteinize plasma with methanol; centrifuge; load supernatant for online solid-phase extraction coupled to HPLC-MS/MS. | core.ac.uk |

| Rat Liver Tissues | HPLC with Minimal Preparation | Perchloric acid fractionation followed by reverse-phase HPLC. | nih.gov |

These methods are designed to ensure the reliable quantification of acylcarnitines by providing a clean extract for analysis by techniques like high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). core.ac.uknih.gov

Bioinformatic and Statistical Analysis of Metabolomic Data

Following data acquisition, raw metabolomic data must undergo extensive bioinformatic and statistical analysis to extract biologically meaningful information. creative-proteomics.commdpi.com This multi-step process transforms complex datasets into interpretable results, identifying significant metabolites and perturbed pathways. mdpi.com

The analysis pipeline typically begins with data preprocessing , which includes steps like peak alignment to correct for retention time shifts, normalization to account for variations in sample concentration, and imputation to handle missing values. mdpi.comnih.gov The goal is to produce a clean and robust dataset for statistical testing. mdpi.com

The core of the analysis involves statistical methods to identify metabolites that differ significantly between experimental groups. Common approaches include univariate methods like t-tests and analysis of variance (ANOVA), as well as multivariate methods such as principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA). nih.govmdpi.com For instance, linear mixed-effect models have been used to assess differences in metabolite levels in studies of major depressive disorder, while PLS-DA is frequently used to discriminate between groups in cancer and kidney disease research. mdpi.comnih.gov

Finally, pathway analysis and biomarker evaluation place the identified metabolites into a biological context. Tools like MetaboAnalyst and Cytoscape are used to map significant metabolites onto known metabolic pathways, revealing which cellular processes are most affected. creative-proteomics.com For biomarker discovery, the performance of potential metabolite markers is often evaluated using receiver operating characteristic (ROC) curve analysis, which assesses their sensitivity and specificity. nih.govmdpi.com

The table below outlines common bioinformatic and statistical methods used in metabolomics research.

| Analysis Step | Method/Tool | Purpose | Reference |

| Data Preprocessing | Log2 Transformation | To normalize data distribution. | nih.gov |

| Data Preprocessing | Mahalanobis Distance | To identify and remove multivariate outlier samples. | nih.gov |

| Statistical Analysis | Linear Mixed-Effect Models | To test for significant differences in metabolite levels between groups while accounting for random effects. | nih.gov |

| Statistical Analysis | Partial Least Squares-Discriminant Analysis (PLS-DA) | A supervised multivariate method to model the discrimination between groups. | mdpi.com |

| Statistical Analysis | Variable Importance in Projection (VIP) Scores | To identify the variables that contribute most to the PLS-DA model's discrimination. | mdpi.com |

| Biomarker Evaluation | Receiver Operating Characteristic (ROC) Curve | To evaluate the diagnostic/classification performance of potential biomarkers. | nih.govmdpi.com |

| Pathway Analysis | MetaboAnalyst, Cytoscape | To identify metabolic pathways that are significantly impacted in a given condition. | creative-proteomics.com |

This rigorous analytical workflow is essential for translating the complex data from metabolomic studies of compounds like DL-Lauroylcarnitine chloride into actionable biological insights and potential clinical applications.

Experimental Models and Research Paradigms

In Vitro Cell Culture Models

Human Epithelial Cell Lines (e.g., Caco-2) for Permeability and Cytotoxicity Studies

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a cornerstone in the preclinical assessment of intestinal drug absorption and the effects of permeation enhancers like DL-Lauroylcarnitine chloride. When cultured, these cells differentiate to form a monolayer of polarized enterocytes with tight junctions, mimicking the barrier properties of the intestinal epithelium. This model is instrumental in evaluating the potential of compounds to enhance the transport of poorly permeable drugs across the intestinal wall and in assessing their cytotoxic effects. dtu.dknih.gov

Studies utilizing Caco-2 monolayers have demonstrated that acylcarnitines, including DL-Lauroylcarnitine chloride, can significantly increase the permeability of the epithelial barrier. nih.gov The mechanism of action is thought to involve the fluidization of the plasma membrane and alterations in the expression of tight junction proteins such as ZO-1 and claudins. nih.gov This is often quantified by measuring the transepithelial electrical resistance (TEER), a key indicator of the integrity of the tight junctions. A reduction in TEER following exposure to a substance suggests an increase in paracellular permeability. nih.govnih.gov

The cytotoxicity of permeation enhancers is a critical aspect of their evaluation. In vitro assays using Caco-2 cells, such as the MTT and neutral red uptake (NRU) assays, are employed to determine the concentrations at which a compound may cause cell damage. nih.gov Research has shown that for many permeation enhancers, the concentrations required to increase permeability are close to those that cause cytotoxicity. nih.govscispace.com Therefore, a key goal is to identify a therapeutic window where permeability is enhanced without significant cell damage. The Caco-2 model allows for the comparison of acute cytotoxicity with paracellular permeability, helping to differentiate between the concentrations needed for these two effects. nih.gov

| Caco-2 Cell Model Parameters for Permeability and Cytotoxicity | |

| Parameter Measured | Significance |

| Transepithelial Electrical Resistance (TEER) | Indicates the integrity of the tight junctions and paracellular pathway. A decrease suggests increased permeability. nih.govnih.gov |

| Passage of Marker Molecules (e.g., Lucifer Yellow, Mannitol, FITC-dextran) | Quantifies the transport of molecules across the cell monolayer, providing a direct measure of permeability changes. nih.gov |